Z-Gln(Xan)-OH

Descripción general

Descripción

Molecular Structure Analysis

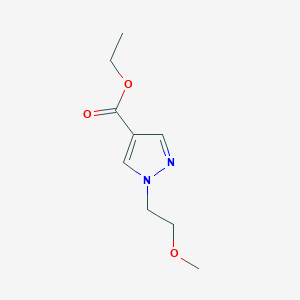

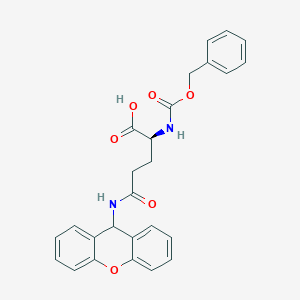

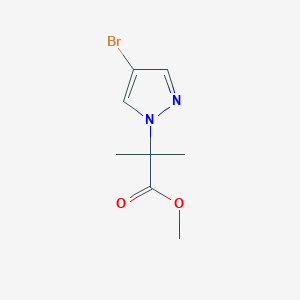

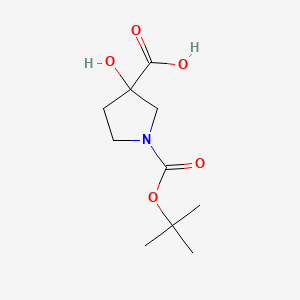

The Z-Gln(Xan)-OH molecule contains a total of 61 bonds. These include 37 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 (thio-) carbamate .Chemical Reactions Analysis

While specific chemical reactions involving Z-Gln(Xan)-OH are not detailed in the available resources, it’s known that this compound exhibits remarkable stability, ensuring consistent performance in diverse environments. Its unique composition facilitates efficient reactions and yields excellent results .Physical And Chemical Properties Analysis

Z-Gln(Xan)-OH exhibits remarkable stability, ensuring consistent performance in diverse environments. Its unique composition facilitates efficient reactions and yields excellent results. With exceptional solubility in various solvents, this compound provides flexibility and ease of use .Aplicaciones Científicas De Investigación

Conductive Hydrogels for Biomedical Applications

Z-Gln(Xan)-OH: has been utilized to enhance the mechanical and conductive properties of gelatin-based hydrogels . These hydrogels exhibit high elasticity and toughness, which are crucial for creating effective biosensors. The introduction of Z-Gln(Xan)-OH into gelatin polymers via enzymatic crosslinking leads to dynamic π–π stacking interactions, improving the conductivity sensitivity and forming electronic pathways. This makes them suitable for wearable devices and health-monitoring systems, capable of detecting human activities like swallowing and finger pressing with high sensitivity and stability .

Strain Sensors

The hydrogels containing Z-Gln(Xan)-OH show potential as strain sensors due to their short response/recovery time and high sensitivity . They can operate effectively in small pressure ranges, making them ideal for applications that require precise measurement of strain, such as in structural health monitoring or soft robotics .

Tissue Engineering

The noncytotoxic nature of Z-Gln(Xan)-OH integrated hydrogels suggests their applicability in tissue engineering . They can be used to create scaffolds that support cell growth and tissue formation, benefiting regenerative medicine and organ transplantation.

Sustainable Material Development

Z-Gln(Xan)-OH: can contribute to the development of sustainable materials. Its integration into biopolymers can enhance the mechanical strength and conductivity of materials used in green technology and eco-friendly products.

Each of these applications demonstrates the versatility and potential of Z-Gln(Xan)-OH in various scientific research fields. The ability to tailor the mechanical and conductive properties of hydrogels by adjusting the molar ratio of Z-Gln(Xan)-OH to primary amino groups in gelatin opens up numerous possibilities for innovation in material science and biomedical engineering .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCASNYXSAWPNX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191707 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gln(Xan)-OH | |

CAS RN |

327981-01-1 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327981-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)